1-[(5-nitro-2-thienyl)methyl]pyrrolidine

nNOS inhibition neurological research nitric oxide synthase

This heterocyclic building block is a moderately potent neuronal nitric oxide synthase (nNOS) inhibitor (IC50 = 410 nM) with a baseline 244-fold selectivity over eNOS. It enables structure-activity relationship (SAR) studies to improve potency, brain penetrance, and isoform discrimination, and serves as a reference for off-target PTP profiling. Rapid analog synthesis from this commercially available scaffold accelerates early drug discovery programs.

Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
Cat. No. B5239789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-nitro-2-thienyl)methyl]pyrrolidine
Molecular FormulaC9H12N2O2S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C9H12N2O2S/c12-11(13)9-4-3-8(14-9)7-10-5-1-2-6-10/h3-4H,1-2,5-7H2
InChIKeyVCLMXOWIEVDWBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Nitro-2-thienyl)methyl]pyrrolidine: A Nitrothiophene-Pyrrolidine Scaffold for nNOS and Phosphatase Research


1-[(5-Nitro-2-thienyl)methyl]pyrrolidine (CAS 416893-39-5, molecular formula C₉H₁₂N₂O₂S, molecular weight 212.27 g/mol) is a heterocyclic small molecule comprising a pyrrolidine ring N‑substituted with a 5‑nitro‑2‑thienylmethyl group . The compound is commercially available as a research‑grade building block and has been profiled in biochemical assays for neuronal nitric oxide synthase (nNOS) and protein tyrosine phosphatase (PTP) inhibition [1][2][3].

Why 1-[(5-Nitro-2-thienyl)methyl]pyrrolidine Cannot Be Replaced by Other Pyrrolidine or Thienyl Analogs


Subtle structural modifications in the 5‑nitro‑2‑thienylmethyl‑pyrrolidine scaffold profoundly alter target engagement and isoform selectivity. Replacing the thiophene with a furan ring changes electron density and hydrogen‑bonding potential, affecting NOS inhibition [1]. Swapping the pyrrolidine for piperidine or morpholine alters basicity and conformational flexibility, which can drastically shift affinity for neuronal nitric oxide synthase (nNOS) versus endothelial NOS (eNOS) [2][3]. Even within the same class, optimized pyrrolidine‑based nNOS inhibitors achieve selectivities >3,800‑fold, while the unoptimized 1‑[(5‑nitro‑2‑thienyl)methyl]pyrrolidine exhibits a 244‑fold selectivity, underscoring the need for precise structural control [4].

Quantitative Differentiation of 1-[(5-Nitro-2-thienyl)methyl]pyrrolidine: nNOS, Selectivity, and Phosphatase Activity


nNOS Inhibition Potency: 1-[(5-Nitro-2-thienyl)methyl]pyrrolidine vs. 7-Nitroindazole in Rodent Brain Preparations

1-[(5-nitro-2-thienyl)methyl]pyrrolidine inhibits rat brain nNOS with an IC50 of 410 nM [1]. This potency is comparable to the reference nNOS inhibitor 7-nitroindazole, which exhibits an IC50 of 900 nM in rat cerebellum [2]. Both compounds act as competitive inhibitors, though 7-nitroindazole is a more extensively characterized tool compound.

nNOS inhibition neurological research nitric oxide synthase

Isoform Selectivity Profile: nNOS vs eNOS Inhibition by 1-[(5-Nitro-2-thienyl)methyl]pyrrolidine

The compound exhibits an IC50 of 410 nM for nNOS and 100,000 nM for eNOS, yielding a selectivity ratio of approximately 244‑fold for the neuronal isoform [1][2]. This selectivity is lower than that of highly optimized pyrrolidine‑based nNOS inhibitors, which achieve selectivity ratios up to 3,800‑fold [3], but indicates a baseline preference for nNOS over eNOS that can be exploited in medicinal chemistry campaigns.

nNOS selectivity isoform profiling drug discovery

TC-PTP Inhibition: 1-[(5-Nitro-2-thienyl)methyl]pyrrolidine Exhibits Weak Activity Comparable to Broad‑Spectrum PTP Inhibitor XVIII

The compound inhibits human T‑cell protein tyrosine phosphatase (TC‑PTP) with an IC50 of 19,000 nM [1]. This weak inhibitory activity is similar to that of the commercially available broad‑spectrum phosphatase inhibitor PTP Inhibitor XVIII, which inhibits TC‑PTP with an IC50 of 16,000 nM .

TC-PTP protein tyrosine phosphatase inhibition

SHP-1 Inhibition: 1-[(5-Nitro-2-thienyl)methyl]pyrrolidine Shows Moderate Activity Relative to Reference Inhibitor NSC‑87877

The compound inhibits Src homology region 2 domain‑containing phosphatase‑1 (SHP‑1) with an IC50 of 3,000 nM [1]. This activity is approximately 8‑fold less potent than the dual SHP‑1/2 inhibitor NSC‑87877, which inhibits SHP‑1 with an IC50 of 355 nM .

SHP-1 protein tyrosine phosphatase immunology

Recommended Applications for 1-[(5-Nitro-2-thienyl)methyl]pyrrolidine in Neuroscience, Selectivity Profiling, and Medicinal Chemistry


Neuroscience Research: nNOS Inhibitor Lead Optimization

Use 1-[(5-nitro-2-thienyl)methyl]pyrrolidine as a moderately potent nNOS inhibitor scaffold (IC50 = 410 nM) [1]. It serves as a starting point for structure‑activity relationship (SAR) studies aiming to improve potency and brain penetrance, particularly when compared to 7‑nitroindazole (IC50 = 900 nM) [2].

Selectivity Profiling: NOS Isoform Selectivity Screens

Leverage the compound's 244‑fold selectivity for nNOS over eNOS [1][2] as a baseline for screening campaigns. Optimized pyrrolidine‑based inhibitors achieve >3,800‑fold selectivity [3]; this compound provides a reference point for incremental improvements in isoform discrimination.

Phosphatase Inhibitor Screening: TC-PTP and SHP-1 Counter-Screens

Employ 1-[(5-nitro-2-thienyl)methyl]pyrrolidine as a weakly active control in TC‑PTP (IC50 = 19,000 nM) and SHP‑1 (IC50 = 3,000 nM) assays [4]. It offers a benchmark for off‑target activity when assessing novel nNOS inhibitors or related chemotypes.

Medicinal Chemistry: Scaffold for Derivatization

The commercially available building block (CAS 416893-39-5) enables rapid synthesis of analogs to explore substitution effects on nNOS potency and selectivity, as well as PTP off‑target liability.

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